Sodium 3,5-dibromo-4-hydroxyphenylcyanide
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Overview
Description
Sodium 3,5-dibromo-4-hydroxyphenylcyanide is a chemical compound with the molecular formula C7H2Br2NONaThis compound is characterized by the presence of bromine, hydroxyl, and cyanide functional groups attached to a benzene ring, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-hydroxyphenylcyanide typically involves the bromination of 4-hydroxybenzonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the bromine atoms or convert the nitrile group to an amine.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed
Major Products Formed:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromoanilines or aminophenols.
Substitution: Formation of various substituted phenylcyanides
Scientific Research Applications
Sodium 3,5-dibromo-4-hydroxyphenylcyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of sodium 3,5-dibromo-4-hydroxyphenylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyanide group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function .
Comparison with Similar Compounds
- Sodium 3,5-dibromo-4-hydroxybenzoate
- Sodium 3,5-dibromo-4-hydroxybenzamide
- Sodium 3,5-dibromo-4-hydroxyphenylacetate
Comparison: Sodium 3,5-dibromo-4-hydroxyphenylcyanide is unique due to the presence of the cyanide group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyanide group enhances its ability to participate in nucleophilic substitution reactions and affects its binding interactions with biological targets .
Properties
CAS No. |
2961-67-3 |
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Molecular Formula |
C7H2Br2NNaO |
Molecular Weight |
298.89 g/mol |
IUPAC Name |
sodium;2,6-dibromo-4-cyanophenolate |
InChI |
InChI=1S/C7H3Br2NO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
InChI Key |
AMWJYRKCJBFTAZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C#N.[Na+] |
Related CAS |
1689-84-5 (Parent) |
Origin of Product |
United States |
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